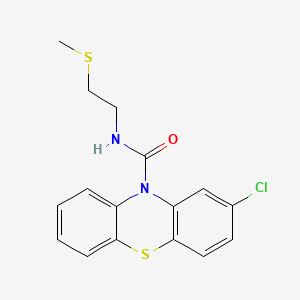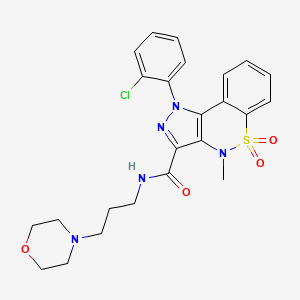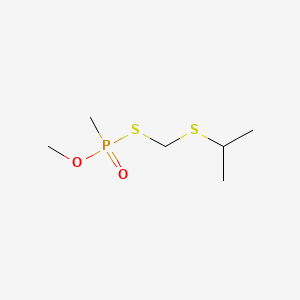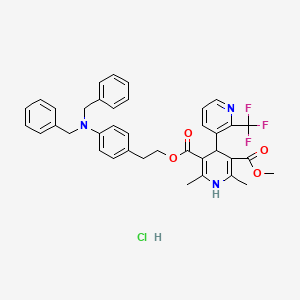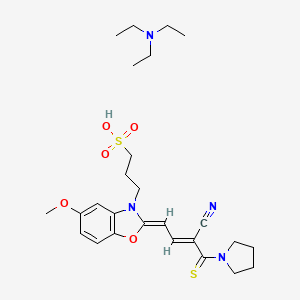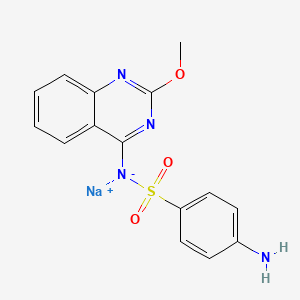
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a molecular weight of 385.3939 daltons . This compound is characterized by its intricate structure, which includes a sulfonyl group, an ethyl ester, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl phenyl amine derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .
Applications De Recherche Scientifique
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester include:
Acetic acid, phenyl ester: A simpler ester with different functional groups.
Acetic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of a propylamino group
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
81717-19-3 |
|---|---|
Formule moléculaire |
C15H19N3O7S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate |
InChI |
InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20) |
Clé InChI |
MJLIWYGDRWAIBW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)

